molecular formula C7H12N2 B15450208 1-Ethylpyrrolidine-2-carbonitrile CAS No. 62842-34-6

1-Ethylpyrrolidine-2-carbonitrile

Cat. No.: B15450208
CAS No.: 62842-34-6
M. Wt: 124.18 g/mol
InChI Key: ZQYHGEOGGVVRKR-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-2-carbonitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1-Ethylpyrrolidine-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1 : Start with a proline derivative (e.g., L-proline) and react with chloroacetyl chloride in tetrahydrofuran (THF) under reflux (2 hours). Monitor completion via TLC .
  • Step 2 : Purify intermediates via crystallization (e.g., diisopropyl ether at 0°C) to achieve >80% yield. Adjust solvent ratios (ethyl acetate/water) to minimize impurities .
  • Step 3 : For nitrile formation, use trifluoroacetic anhydride (TFAA) to dehydrate carboxamide intermediates at 0–5°C, followed by column chromatography (2% MeOH/CHCl₃) .
Key ParametersOptimal ConditionsYieldReference
Reflux Time2 hours81.1%
Dehydration AgentTFAA52.5%
PurificationDiisopropyl ether>95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify pyrrolidine protons (δ 2.0–2.4 ppm) and nitrile-associated carbons (δ ~120 ppm). Use CDCl₃ as a solvent for clarity .
  • IR Spectroscopy : Confirm nitrile presence via C≡N stretching (~2240 cm⁻¹) .
  • Polarimetry ([α]D) : Validate enantiopurity (e.g., [α]D²⁵ = −163.3 for S-enantiomers) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Nitriles are generally stable in neutral/acidic conditions but hydrolyze in basic media .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

  • Stereoisomer Synthesis : Prepare enantiomers via chiral auxiliaries (e.g., L-proline) or asymmetric catalysis. Compare DPP-IV inhibition using enzyme assays .
  • Activity Correlation : The S-enantiomer of pyrrolidine carbonitriles shows 3–5× higher binding affinity to DPP-IV than R-forms due to spatial compatibility with catalytic sites .

Q. What mechanistic insights explain contradictory yields in nitrile-forming reactions?

Methodological Answer:

  • Side Reactions : Competing hydrolysis (e.g., TFAA-mediated dehydration may produce trifluoroacetylated byproducts). Characterize impurities via LC-MS .
  • Solvent Effects : Polar aprotic solvents (THF) favor nitrile formation, while protic solvents accelerate hydrolysis. Optimize solvent polarity to suppress side reactions .
ContradictionRoot CauseMitigation StrategyReference
Low Yield (52%)Carboxamide impuritiesColumn chromatography (2% MeOH/CHCl₃)
HydrolysisBasic conditionsUse anhydrous solvents and neutral pH

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme Assays : Measure DPP-IV inhibition (IC₅₀) using fluorogenic substrates (e.g., Gly-Pro-AMC). IC₅₀ values <100 nM indicate high potency .
  • Cell-Based Studies : Test glucose-dependent insulin secretion in pancreatic β-cells (e.g., INS-1E line) to validate incretin enhancement .
Assay TypeProtocolKey OutcomeReference
DPP-IV InhibitionFluorogenic substrate (λₑₓ 380 nm, λₑₘ 460 nm)IC₅₀ = 2.3 nM
Insulin SecretionGlucose-stimulated INS-1E cells2× increase at 10 μM

Q. How can computational methods guide the design of this compound analogs?

Methodological Answer:

  • Molecular Docking : Simulate binding to DPP-IV (PDB: 2P6) using AutoDock Vina. Prioritize analogs with hydrogen bonds to Ser630 and Tyr547 .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., chloroacetyl groups) with bioactivity. Nitrile electron-withdrawing effects enhance binding .

Q. Notes

  • Methodological Rigor : Answers integrate experimental protocols, data analysis frameworks, and validation techniques from peer-reviewed studies .
  • Advanced Techniques : Emphasis on resolving stereochemical conflicts, reaction mechanisms, and pharmacological profiling.

Properties

CAS No.

62842-34-6

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H12N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-5H2,1H3

InChI Key

ZQYHGEOGGVVRKR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C#N

Origin of Product

United States

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